molecular formula C14H21BrN2O B5829502 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine

1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine

Cat. No.: B5829502
M. Wt: 313.23 g/mol
InChI Key: GQWGXEMNDRRGEP-UHFFFAOYSA-N
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Description

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-methylpiperazine is an organic compound that belongs to the class of piperazines It is characterized by the presence of a bromo-substituted phenoxy group attached to an ethyl chain, which is further connected to a methylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylphenol and 1-(2-chloroethyl)-4-methylpiperazine.

    Etherification Reaction: 4-bromo-2-methylphenol is reacted with 1-(2-chloroethyl)-4-methylpiperazine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the piperazine ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or amines.

    Oxidation Products: Alcohols or ketones derived from the methyl group.

    Reduction Products: Dehalogenated compounds or modified piperazine derivatives.

Scientific Research Applications

1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-methylpiperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is studied for its potential interactions with biological receptors and enzymes.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine involves its interaction with molecular targets such as receptors or enzymes. The phenoxy group can interact with hydrophobic pockets, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

  • 1-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-methylpiperazine
  • 1-[2-(4-Fluoro-2-methylphenoxy)ethyl]-4-methylpiperazine
  • 1-[2-(4-Iodo-2-methylphenoxy)ethyl]-4-methylpiperazine

Comparison:

  • Uniqueness: The presence of the bromo group in 1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine provides unique reactivity compared to its chloro, fluoro, and iodo analogs. Bromine is a good leaving group, making the compound more reactive in nucleophilic substitution reactions.
  • Reactivity: The bromo compound is more reactive than the chloro and fluoro analogs but less reactive than the iodo analog in substitution reactions.
  • Applications: The specific applications may vary slightly based on the halogen present, but all these compounds are used in similar fields such as medicinal chemistry and material science.

Properties

IUPAC Name

1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O/c1-12-11-13(15)3-4-14(12)18-10-9-17-7-5-16(2)6-8-17/h3-4,11H,5-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWGXEMNDRRGEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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